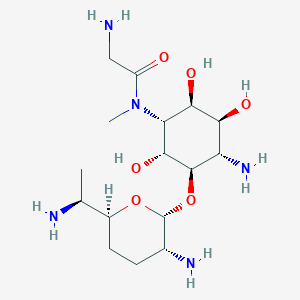
3-O-Demethylfortimicin A
Descripción general
Descripción
3-O-Demethylfortimicin A is an antibiotic.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
3-O-Demethylfortimicin A exhibits superior antimicrobial activity compared to its parent compound, fortimicin A. It has been shown to be effective against a wide range of organisms, including:
- Enterobacteriaceae
- Acinetobacter species
- Staphylococcus aureus
- Pseudomonas aeruginosa
In comparative studies, this compound demonstrated approximately three-fold increased efficacy against Pseudomonas aeruginosa compared to fortimicin A . Its effectiveness is notable even at low concentrations, making it a candidate for treating infections caused by multidrug-resistant bacteria.
Synergistic Effects
Research indicates that this compound can exhibit synergistic effects when combined with other antibiotics, such as penicillin G and carbenicillin. These combinations have shown improved efficacy against certain strains of bacteria, suggesting potential for combination therapy in clinical settings .
Toxicity Studies
Toxicity assessments have been conducted on this compound, indicating that it possesses a favorable safety profile. Acute, subchronic, and chronic toxicity studies have been performed to evaluate its safety for therapeutic use. Results suggest that while some toxicity exists, it is significantly lower than that observed with other aminoglycosides like gentamicin .
In Vivo Efficacy
In animal models, this compound has shown protective activity against infections caused by Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The compound was effective in reducing bacterial load and improving survival rates .
Comparative Studies with Other Antibiotics
A study comparing the efficacy of this compound with other aminoglycosides revealed that it had comparable or superior activity against a panel of clinical isolates. This positions it as a promising candidate for further development in antibiotic therapy .
Summary of Findings
Propiedades
Número CAS |
74842-47-0 |
|---|---|
Fórmula molecular |
C16H33N5O6 |
Peso molecular |
391.46 g/mol |
Nombre IUPAC |
2-amino-N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]-N-methylacetamide |
InChI |
InChI=1S/C16H33N5O6/c1-6(18)8-4-3-7(19)16(26-8)27-15-10(20)12(23)13(24)11(14(15)25)21(2)9(22)5-17/h6-8,10-16,23-25H,3-5,17-20H2,1-2H3 |
Clave InChI |
InChI=1S/C16H33N5O6/c1-6(18)8-4-3-7(19)16(26-8)27-15-10(20)12(23)13(24)11(14(15)25)21(2)9(22)5-17/h6-8,10-16,23-25H,3-5,17-20H2,1-2H3/t6-,7-,8-,10+,11-,12-,13+,14-,15-,16-/m1/s1 |
SMILES |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)O)O)N)N)N |
SMILES isomérico |
C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@@H]([C@H]([C@H]2O)N(C)C(=O)CN)O)O)N)N)N |
SMILES canónico |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)O)O)N)N)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
3-O-Demethylfortimicin A; A49759; A-49759; A 49759 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














